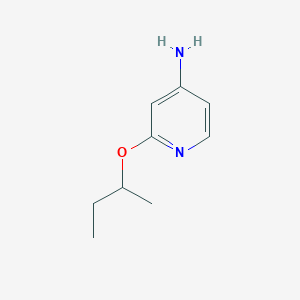

2-(Butan-2-yloxy)pyridin-4-amine

Descripción

2-(Butan-2-yloxy)pyridin-4-amine is a pyridine derivative characterized by an amine group at the 4-position and a butan-2-yloxy ether substituent at the 2-position of the pyridine ring. The molecular formula is C₉H₁₄N₂O, with a calculated molecular weight of 166.22 g/mol. Pyridin-4-amine scaffolds are widely utilized in medicinal and agrochemical research due to their ability to engage in hydrogen bonding and π-π stacking, making them versatile pharmacophores.

While direct data on 2-(Butan-2-yloxy)pyridin-4-amine are absent in the provided evidence, its structural analogs highlight applications in drug discovery, fungicide development, and protein degradation studies. Synthesis likely involves nucleophilic substitution of a 2-chloropyridin-4-amine precursor with butan-2-ol under basic conditions, followed by purification via chromatography or crystallization.

Propiedades

Fórmula molecular |

C9H14N2O |

|---|---|

Peso molecular |

166.22 g/mol |

Nombre IUPAC |

2-butan-2-yloxypyridin-4-amine |

InChI |

InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-8(10)4-5-11-9/h4-7H,3H2,1-2H3,(H2,10,11) |

Clave InChI |

FDFQZZPJGKWZNU-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)OC1=NC=CC(=C1)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yloxy)pyridin-4-amine typically involves the reaction of pyridine derivatives with butan-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where pyridine is reacted with butan-2-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-(Butan-2-yloxy)pyridin-4-amine may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized to minimize by-products and maximize the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Butan-2-yloxy)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the butan-2-yloxy group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .

Aplicaciones Científicas De Investigación

2-(Butan-2-yloxy)pyridin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2-(Butan-2-yloxy)pyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitochondrial complex I, affecting cellular respiration and energy production .

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Bioactivity :

- HNPC-A9229’s pyridin-2-yloxy and chloro groups enhance fungicidal potency by targeting fungal respiration pathways, with EC₅₀ values superior to tebuconazole.

- Ether-linked substituents (e.g., butan-2-yloxy, difluoromethoxy) may improve metabolic stability compared to ester or amide groups due to reduced susceptibility to hydrolysis.

Toxicity Trends :

- Bulky ether substituents (e.g., HNPC-A9229’s pyridin-2-yloxy) correlate with reduced mammalian toxicity compared to thiazole or methyl derivatives.

- Chlorinated aryl groups (e.g., 2-(4-chlorophenyl)pyridin-4-amine) require strict handling protocols per GHS guidelines.

Synthetic Methodologies :

- SNAr reactions and Suzuki-Miyaura couplings are common for introducing aryl/heteroaryl groups to pyridin-4-amine cores.

- Catalytic hydrogenation (e.g., palladium on carbon) is employed for reducing unsaturated bonds in intermediates.

Physicochemical Properties and Stability

- Solubility : Pyridin-4-amine derivatives with polar substituents (e.g., difluoromethoxy) exhibit higher aqueous solubility, critical for formulation in agrochemicals.

- Stability : Ether linkages generally confer stability under acidic/basic conditions, whereas chlorinated analogs may degrade under UV exposure.

Actividad Biológica

2-(Butan-2-yloxy)pyridin-4-amine is a synthetic organic compound characterized by a pyridine ring substituted with an amine group and a butan-2-yloxy moiety. This unique structure enhances its solubility and potential interactions with biological systems, making it a subject of interest in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-(Butan-2-yloxy)pyridin-4-amine is . Its structure features:

- Pyridine Ring : Critical for chemical reactivity.

- Amine Group : Imparts nucleophilicity.

- Butan-2-yloxy Moiety : Enhances solubility and biological interactions.

Biological Activity

Research indicates that 2-(Butan-2-yloxy)pyridin-4-amine exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly beneficial in treating neurodegenerative diseases.

- Anticancer Potential : The compound has been evaluated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in vitro.

Interaction Studies

Interaction studies involving 2-(Butan-2-yloxy)pyridin-4-amine focus on its binding affinity to various biological targets. The following table summarizes some of the compounds with similar structural features and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Aminopyridine | Amino group at position 4 | Neuroprotective effects |

| 3-Pyridylcarbinol | Hydroxyl group at position 3 | Antimicrobial properties |

| 5-(Butylthio)pyrimidin-4-amines | Thioether substitution | Anticancer activity |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-(Butan-2-yloxy)pyridin-4-amine demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several existing antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Neuroprotective Mechanisms

In vitro assays revealed that 2-(Butan-2-yloxy)pyridin-4-amine could protect neuronal cells from oxidative stress-induced apoptosis. The compound was shown to modulate pathways involving reactive oxygen species (ROS) and enhance cellular antioxidant defenses.

Case Study 3: Anticancer Activity

In a recent study, the compound was tested against various cancer cell lines, including breast and colon cancer. Results indicated that it inhibited cell proliferation significantly at micromolar concentrations, with mechanisms involving cell cycle arrest and induction of apoptosis.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.